Artemisininsäure

Übersicht

Beschreibung

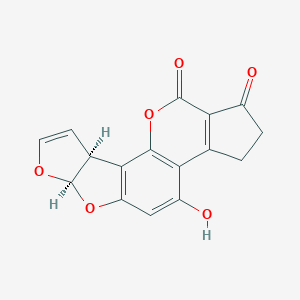

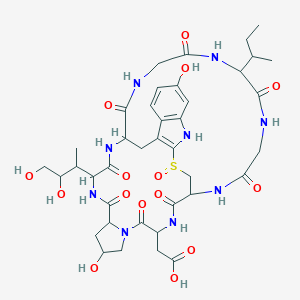

Artemisininsäure ist ein Sesquiterpenlacton, das aus der Pflanze Artemisia annua, auch bekannt als Echter Wermut, gewonnen wird. Diese Verbindung ist ein Vorläufer von Artemisinin, einem wirksamen Antimalariamittel. This compound hat aufgrund ihres Potenzials für die Semisynthese von Artemisinin und seinen Derivaten, die für die Behandlung von Malaria und anderen Krankheiten von entscheidender Bedeutung sind, große Aufmerksamkeit erregt .

Wissenschaftliche Forschungsanwendungen

Artemisininsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie dient als Vorläufer für die Synthese von Artemisinin und seinen Derivaten, die in verschiedenen chemischen Studien verwendet werden.

Biologie: this compound wird hinsichtlich ihrer Rolle bei der Biosynthese von Artemisinin und ihres Potenzials als bioaktive Verbindung untersucht.

Medizin: Neben ihrer Verwendung zur Behandlung von Malaria werden this compound und ihre Derivate hinsichtlich ihres Potenzials zur Behandlung von Krebs, Hepatitis B und anderen Krankheiten untersucht.

Industrie: Die Verbindung wird bei der Herstellung von Antimalariamitteln und anderen Arzneimitteln verwendet

Wirkmechanismus

This compound übt ihre Wirkungen hauptsächlich durch ihre Umwandlung in Artemisinin aus. Der Wirkmechanismus von Artemisinin beinhaltet die Spaltung seiner Endoperoxidbrücke, wodurch reaktive Sauerstoffspezies erzeugt werden, die zelluläre Bestandteile des Malariaparasiten schädigen. Dieser Prozess stört die Fähigkeit des Parasiten, Häm zu entgiften, was zu seinem Tod führt .

Wirkmechanismus

Artemisinic acid exerts its effects primarily through its conversion to artemisinin. The mechanism of action of artemisinin involves the cleavage of its endoperoxide bridge, generating reactive oxygen species that damage cellular components of the malaria parasite. This process interferes with the parasite’s ability to detoxify heme, leading to its death .

Safety and Hazards

Zukünftige Richtungen

The demand for artemisinic acid has drastically increased worldwide due to its various pharmacological activities . The production of artemisinic acid in microorganisms and further semi-synthesis to artemisinin is a feasible complementary strategy that would help reduce artemisinin cost in the future . The focus of future efforts should be on maximizing the production of artemisinic acid .

Biochemische Analyse

Biochemical Properties

Artemisinic acid interacts with various enzymes, proteins, and other biomolecules. The endoperoxide moiety of artemisinic acid reacts with the iron in cancer cells to produce reactive oxygen species (ROS) including superoxide and hydroxyl radicals, which elicit cellular destruction . It also has significant binding affinity for the monolignol, coniferyl alcohol .

Cellular Effects

Artemisinic acid has been shown to have various effects on different types of cells and cellular processes. For instance, it inhibits RANKL-stimulated osteoclast formation and function . It also suppresses intracellular reactive oxygen species levels by activating the antioxidant response via nuclear factor erythroid-2-related factor 2 (Nrf2) pathway upregulation .

Molecular Mechanism

Artemisinic acid exerts its effects at the molecular level through various mechanisms. It inhibits the mitogen-activated kinases (MAPK) and nuclear factor-κB (NF-κB) pathways, as well as the transcription and expression of NFATc1 and c-Fos . It also reacts with the iron in cancer cells to produce ROS, which elicit cellular destruction .

Metabolic Pathways

Artemisinic acid is involved in the biosynthesis pathway of artemisinin. The pathway can be divided into two main sections: the upstream pathway that produces amorpha-4,11-diene from FPP and the downstream pathway that converts amorpha-4,11-diene into artemisinic acid .

Subcellular Localization

One study suggests that a class III peroxidase from Artemisia annua, which may be involved in artemisinin metabolism, is peroxisomal .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Artemisininsäure kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Verwendung von gentechnisch veränderter Hefe (Saccharomyces cerevisiae) zur Produktion von this compound.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound basiert hauptsächlich auf der Extraktion aus Artemisia annua. Das Pflanzenmaterial wird geerntet, getrocknet und einer Lösemittelextraktion unterzogen, um this compound zu isolieren. Fortschritte in der synthetischen Biologie haben auch die Produktion von this compound in Mikroorganismen ermöglicht, die für industrielle Anwendungen skaliert werden können .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um this compound in Artemisinin und seine Derivate umzuwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: this compound kann mit Reagenzien wie Wasserstoffperoxid oder molekularem Sauerstoff in Gegenwart von Katalysatoren wie Eisen- oder Kupfersalzen oxidiert werden.

Reduktion: Die Reduktion von this compound kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus der Oxidation von this compound gebildet wird, ist Artemisinin. Andere Derivate, wie z. B. Dihydrothis compound, können durch Reduktionsreaktionen erhalten werden .

Analyse Chemischer Reaktionen

Types of Reactions

Artemisinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for converting artemisinic acid into artemisinin and its derivatives.

Common Reagents and Conditions

Oxidation: Artemisinic acid can be oxidized using reagents such as hydrogen peroxide or molecular oxygen in the presence of catalysts like iron or copper salts.

Reduction: Reduction of artemisinic acid can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major product formed from the oxidation of artemisinic acid is artemisinin. Other derivatives, such as dihydroartemisinic acid, can be obtained through reduction reactions .

Vergleich Mit ähnlichen Verbindungen

Artemisininsäure ist aufgrund ihrer Rolle als Vorläufer von Artemisinin einzigartig. Zu ähnlichen Verbindungen gehören:

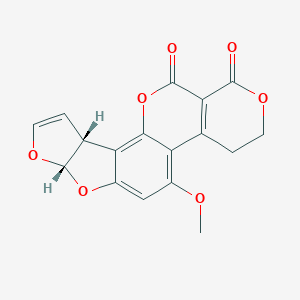

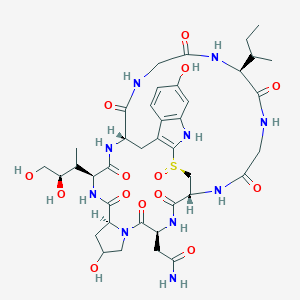

Artemisinin: Der aktive antimalarielle Wirkstoff, der aus this compound gewonnen wird.

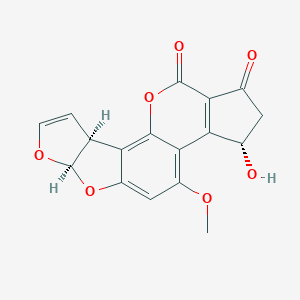

Dihydrothis compound: Eine reduzierte Form von this compound, die ebenfalls bei der Synthese von Artemisinin verwendet wird.

Artemisininaldehyd: Ein Zwischenprodukt bei der Biosynthese von Artemisinin.

This compound zeichnet sich durch ihre einfache Produktion in gentechnisch veränderten Mikroorganismen und ihre zentrale Rolle bei der Semisynthese von Artemisinin aus, wodurch sie eine wertvolle Verbindung sowohl in der Forschung als auch in industriellen Anwendungen ist .

Eigenschaften

IUPAC Name |

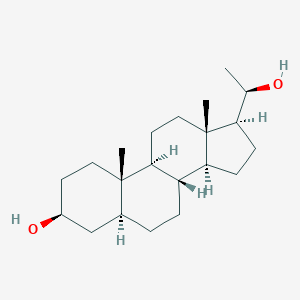

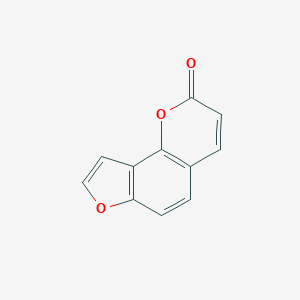

2-[(1R,4R,4aS,8aR)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9-4-6-12-10(2)5-7-13(14(12)8-9)11(3)15(16)17/h8,10,12-14H,3-7H2,1-2H3,(H,16,17)/t10-,12+,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQMEXSCSAIXGB-SAXRGWBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1CCC(=C2)C)C(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H]2[C@H]1CCC(=C2)C)C(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80286-58-4 | |

| Record name | Artemisinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80286-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Artemisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080286584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ARTEMISINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53N99527G7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of artemisinic acid in artemisinin biosynthesis?

A1: Artemisinic acid is considered a crucial precursor in the biosynthetic pathway of artemisinin. Research suggests that dihydroartemisinic acid, derived from artemisinic acid, is a late-stage precursor to artemisinin. [] This conversion involves a series of enzymatic and non-enzymatic reactions, including oxidation and cyclization steps. [, ]

Q2: How is artemisinic acid produced commercially?

A2: While artemisinic acid can be extracted from Artemisia annua plants, its low natural abundance poses a challenge for commercial production. A breakthrough came with the development of engineered yeast strains capable of producing artemisinic acid via fermentation. [, ] This approach, coupled with chemical conversion methods, offers a promising alternative for a sustainable and cost-effective artemisinin supply. []

Q3: Can artemisinic acid production in Artemisia annua be influenced by environmental factors?

A3: Yes, environmental factors significantly impact artemisinic acid levels in Artemisia annua. Studies have shown that nutrient deficiency, particularly potassium deficiency, can increase artemisinic acid concentration in the leaves. [] Additionally, geographical location and soil type play a crucial role in shaping the chemical profile of the plant, influencing the relative abundance of artemisinic acid and other related compounds. [, ]

Q4: What is the molecular formula and weight of artemisinic acid?

A4: The molecular formula of artemisinic acid is C15H22O2, and its molecular weight is 234.34 g/mol. [, ]

Q5: Can the structure of artemisinic acid be modified to alter its biological activity?

A6: Yes, structural modifications of artemisinic acid can influence its biological activity. For instance, researchers have synthesized artemisinic acid-derived glycoconjugates and evaluated their anticancer activity. [] These modifications demonstrate the potential for developing novel derivatives with enhanced therapeutic properties. []

Q6: What are the challenges associated with the chemical conversion of artemisinic acid to artemisinin?

A6: Converting artemisinic acid to artemisinin requires constructing a complex molecule with high yield and scalability. Traditional methods were often inefficient and expensive. Recent research focuses on continuous-flow synthesis, utilizing photochemical transformations and multi-injection reactor platforms to improve the efficiency and cost-effectiveness of the conversion process. [, ]

Q7: Does artemisinic acid possess antimalarial activity?

A7: While artemisinic acid exhibits some antimalarial activity, it is significantly less potent than artemisinin. [] Research suggests that artemisinic acid itself might not be the primary active compound against malaria parasites. Instead, its importance lies in being a precursor to more potent derivatives like artemisinin. []

Q8: What other biological activities have been reported for artemisinic acid?

A8: Besides its role in artemisinin biosynthesis, artemisinic acid demonstrates a range of pharmacological activities. Studies have shown its potential as an anti-tumor agent, inhibiting the growth of breast cancer cells and angiogenesis. [, ] Furthermore, artemisinic acid exhibits anti-inflammatory properties, attenuating symptoms of chronic urticaria in mice models and inhibiting mast cell degranulation. []

Q9: What are the implications of using plant cell cultures for artemisinic acid biotransformation?

A9: Utilizing plant cell cultures for artemisinic acid biotransformation offers a controllable and sustainable approach for producing novel derivatives. Researchers have successfully used cell suspension cultures of various plant species, like Catharanthus roseus, Cephalotaxus fortunei, and Averrhoa carambola, to biotransform artemisinic acid into diverse compounds with potential medicinal properties. [, , ] This approach opens avenues for exploring the enzymatic capabilities of different plant species and discovering new bioactive compounds.

Q10: What are the future directions for research on artemisinic acid?

A10: Future research on artemisinic acid can focus on:

- Optimizing the production of artemisinic acid in engineered yeast and exploring alternative microbial platforms for increased yield and cost-effectiveness. [, ]

- Developing efficient and sustainable chemical conversion methods to synthesize artemisinin and other valuable derivatives from artemisinic acid. []

- Investigating the detailed molecular mechanisms underlying the diverse biological activities of artemisinic acid, including its anti-tumor, anti-inflammatory, and potential antimicrobial properties. []

- Exploring the potential of artemisinic acid as a chiral synthon for developing novel pharmaceutical compounds with improved efficacy and safety profiles. []

- Investigating the impact of environmental factors and agricultural practices on the yield and quality of artemisinic acid in Artemisia annua for optimizing its cultivation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.